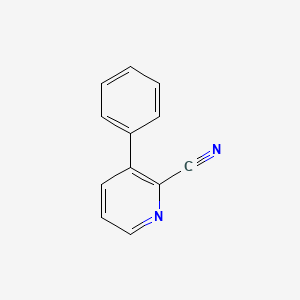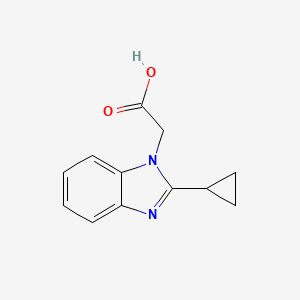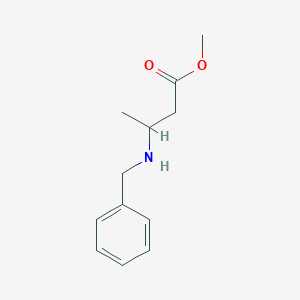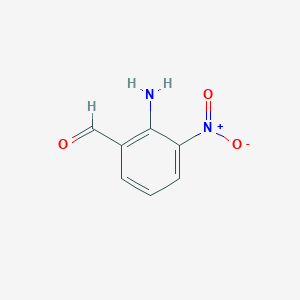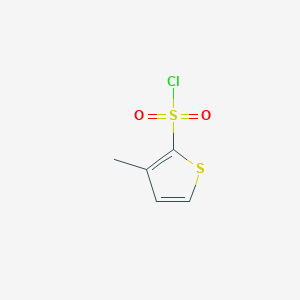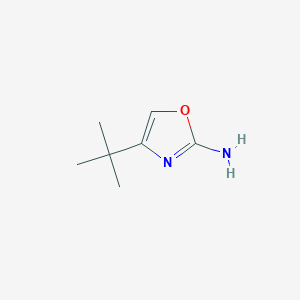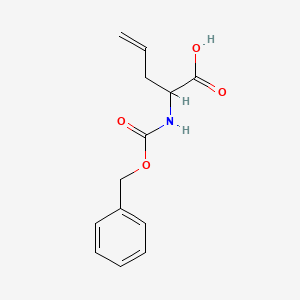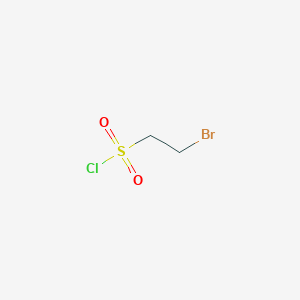
2-Bromoethanesulfonyl chloride
描述
2-Bromoethanesulfonyl chloride is a chemical compound with the molecular formula C₂H₄BrClO₂S and a molecular weight of 207.47 g/mol . It is a versatile reagent used in various chemical reactions and industrial applications. This compound is known for its reactivity and is commonly used in organic synthesis.
准备方法
2-Bromoethanesulfonyl chloride can be synthesized through different methods. One common synthetic route involves the reaction of sodium 2-bromoethanesulfonate with phosphorus pentachloride at temperatures ranging from 70 to 130°C . This reaction typically yields the desired product with a high yield of around 78% . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.
化学反应分析
2-Bromoethanesulfonyl chloride undergoes various types of chemical reactions, including substitution and addition reactions. It is commonly used as a sulfonylating agent in organic synthesis. Some typical reactions include:
Nucleophilic substitution: This compound reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Addition reactions: It can participate in addition reactions with compounds containing double or triple bonds, leading to the formation of new carbon-sulfur bonds.
Common reagents used in these reactions include amines, alcohols, and other nucleophiles. The major products formed from these reactions are sulfonamide and sulfonate ester derivatives.
科学研究应用
2-Bromoethanesulfonyl chloride has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 2-Bromoethanesulfonyl chloride involves its reactivity with nucleophiles. The compound acts as an electrophile, reacting with nucleophilic sites on molecules to form sulfonamide or sulfonate ester bonds . This reactivity is due to the presence of the sulfonyl chloride group, which is highly reactive towards nucleophiles.
相似化合物的比较
2-Bromoethanesulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride: This compound is similar in reactivity but has a simpler structure with a single carbon atom.
4-Nitrobenzenesulfonyl chloride: This compound contains a nitro group, which can influence its reactivity and applications.
2-Bromobenzenesulfonyl chloride: This compound has a benzene ring, which can affect its reactivity and solubility properties.
The uniqueness of this compound lies in its combination of a bromoethyl group and a sulfonyl chloride group, which provides specific reactivity and versatility in various chemical reactions.
属性
IUPAC Name |
2-bromoethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4BrClO2S/c3-1-2-7(4,5)6/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJOBRDFPQKHLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00541842 | |
| Record name | 2-Bromoethane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54429-56-0 | |
| Record name | 2-Bromoethanesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54429-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromoethane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 54429-56-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the reactivity of 2-bromoethanesulfonyl chloride compare to 2-chloroethanesulfonyl chloride in reactions involving base-induced elimination?
A: The research indicates that this compound (15) preferentially undergoes elimination reactions in the presence of a base, leading to the formation of ethenesulfonyl chloride (11) []. This suggests that the bromine atom, being a better leaving group than chlorine, facilitates the elimination pathway. A similar reaction with 2-chloroethanesulfonyl chloride could be expected, but the rate of elimination might be slower due to the lower leaving group ability of chlorine.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[Sar1, Ile8]-Angiotensin II](/img/structure/B1282685.png)

